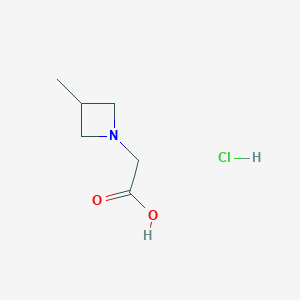

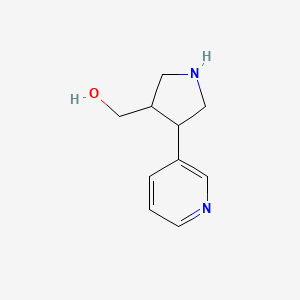

1-Amino-4-ethoxypyrrolidin-3-ol

概要

説明

Synthesis Analysis

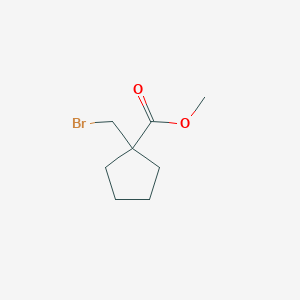

The synthesis of compounds similar to 1-Amino-4-ethoxypyrrolidin-3-ol often involves the use of pyrrolidine, a five-membered ring with nitrogen heterocycles . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles . The structure of this compound can be analyzed using various tools such as single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, which are often involved in synthetic transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be influenced by factors such as its molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties can impact the compound’s solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties .科学的研究の応用

Enantioselective Synthesis

A novel approach for the asymmetric synthesis of syn/anti-1,3-amino alcohols using proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes was developed. This method facilitated the short synthesis of bioactive molecules, demonstrating the utility of "1-Amino-4-ethoxypyrrolidin-3-ol" in producing complex, biologically active compounds (Jha, Kondekar, & Kumar, 2010).

Synthesis of Pyrrolidine Derivatives

Research has also focused on the efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and related derivatives from β-cyanocarboxylic acids, showcasing a direct cyclization method that yields these compounds in good yields. This process highlights the potential of "this compound" in generating structurally diverse pyrrolidine derivatives, which could have applications in drug development and other areas of chemical research (Zanatta et al., 2012).

Asymmetric Synthesis of Cyanopyrroles

Another study presented an asymmetric synthesis of 2-substituted 3-amino-4-cyanopyrroles, indicating the relevance of "this compound" in constructing cyanopyrrole derivatives through a two-step procedure involving nucleophilic vinylic substitution followed by Thorpe-Ziegler cyclization. Cyanopyrrole derivatives are notable for their antibacterial, antiviral, and anticonvulsant activities, thus underscoring the compound's significance in synthesizing pharmacologically relevant structures (Botsi et al., 2008).

Development of Fluorescent Sensors

The compound's derivatives have been explored for their application in developing fluorescent sensors for metal ions, with one study detailing a turn-on ESIPT-based fluorescent sensor for aluminum ion detection. This research not only expands on the chemical versatility of "this compound" but also its potential in creating sensitive detection tools for environmental and biological applications (Yadav & Singh, 2018).

Antitumor Agents

A series of studies have investigated the synthesis and structure-activity relationships of novel compounds derived from "this compound" for their antitumor activity. These compounds have shown promise in inhibiting tumor cell proliferation, demonstrating the compound's potential in contributing to the development of new antitumor agents (Tomita et al., 2002).

Safety and Hazards

The safety and hazards associated with a compound like 1-Amino-4-ethoxypyrrolidin-3-ol would depend on its specific physical and chemical properties. Chemical hazards and toxic substances can pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

将来の方向性

The future directions for research on a compound like 1-Amino-4-ethoxypyrrolidin-3-ol could involve further exploration of its potential applications in various fields. For instance, the pyrrolidine ring, which is likely a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research could focus on designing new pyrrolidine compounds with different biological profiles .

作用機序

Target of action

Compounds like “1-Amino-4-ethoxypyrrolidin-3-ol” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure and functional groups of the compound. For example, pyrrolidine derivatives have been found in many biologically active compounds and are known to bind with high affinity to multiple receptors .

特性

IUPAC Name |

1-amino-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-6-4-8(7)3-5(6)9/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZQLBDNZIDTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B1477955.png)

amino}propanoate](/img/structure/B1477962.png)